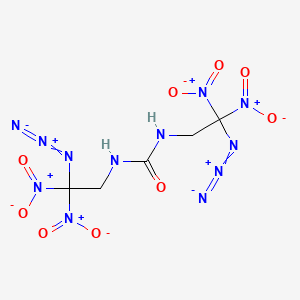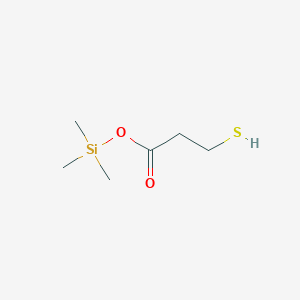
Trimethylsilyl 3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-sulfanylpropanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 3-sulfanylpropanoate moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl 3-sulfanylpropanoate typically involves the reaction of 3-mercaptopropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
HS-(CH2)2-COOH+Cl-Si(CH3)3→HS-(CH2)2-COO-Si(CH3)3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-mercaptopropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl 3-sulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of sulfhydryl groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which trimethylsilyl 3-sulfanylpropanoate exerts its effects is primarily through the reactivity of the trimethylsilyl and sulfanyl groups. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the sulfanyl site. This allows for selective reactions to occur at other functional groups within the molecule. The sulfanyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group attached to a propanoic acid moiety.
Trimethylsilyl chloride: A common reagent used for silylation reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Uniqueness: Trimethylsilyl 3-sulfanylpropanoate is unique due to the presence of both a trimethylsilyl group and a sulfanyl group within the same molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these groups.
Propriétés
Numéro CAS |
89435-49-4 |
|---|---|
Formule moléculaire |
C6H14O2SSi |
Poids moléculaire |
178.33 g/mol |
Nom IUPAC |
trimethylsilyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H14O2SSi/c1-10(2,3)8-6(7)4-5-9/h9H,4-5H2,1-3H3 |
Clé InChI |
NGGRHUFTTBYHGA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



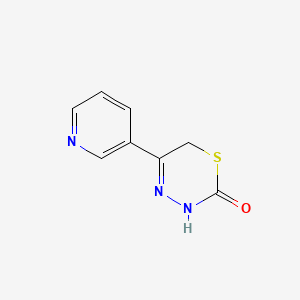
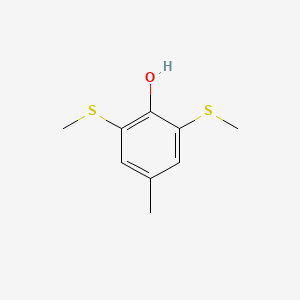

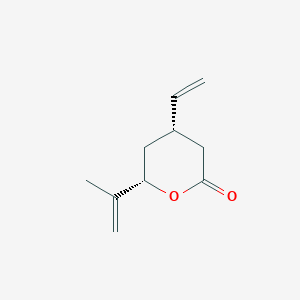
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

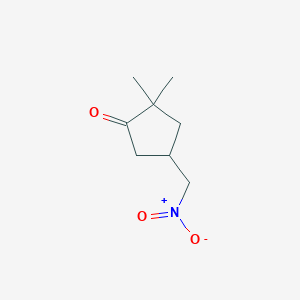
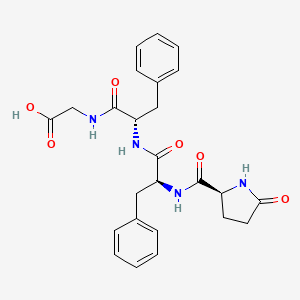
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
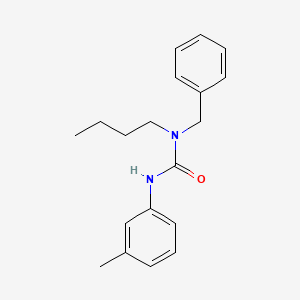
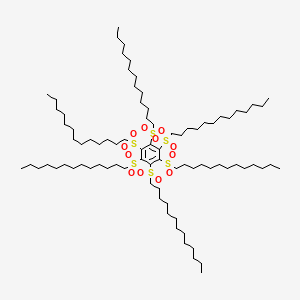
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
